molecular formula C22H22N4S2 B4283656 4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

Cat. No.: B4283656
M. Wt: 406.6 g/mol
InChI Key: JZZLESNYICSKRW-UHFFFAOYSA-N
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Description

4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a benzyl group, an ethyl group, and a thiazolylmethylthio substituent, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE involves multiple steps. One common method includes the reaction of 4-methylphenyl-1,3-thiazole with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl isothiocyanate and hydrazine hydrate under reflux conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazolylmethylthio groups, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles.

Scientific Research Applications

4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s thiazole and triazole rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other triazole derivatives, 4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-benzyl-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
  • 3-benzyl-4-ethyl-5-(phenylthio)-4H-1,2,4-triazole
  • 3-benzyl-4-ethyl-5-(thiazolylmethylthio)-4H-1,2,4-triazole

These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and biological activity .

Properties

IUPAC Name

4-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4S2/c1-3-26-20(13-17-7-5-4-6-8-17)24-25-22(26)28-15-19-14-27-21(23-19)18-11-9-16(2)10-12-18/h4-12,14H,3,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZLESNYICSKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
4-{[(5-BENZYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-(4-METHYLPHENYL)-1,3-THIAZOLE

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